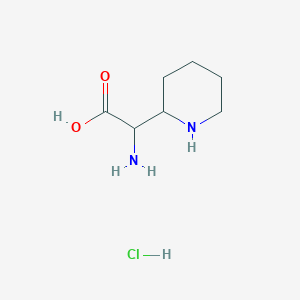

2-(Piperidin-2-yl)glycine hcl

Description

Significance of Non-Proteinogenic Amino Acids and Heterocyclic Scaffolds in Modern Synthesis

While the 22 proteinogenic amino acids are the fundamental components of proteins in all living organisms, there exists a vast and structurally diverse world of non-proteinogenic amino acids (NPAAs). wikipedia.orgacs.org These compounds, which are not genetically coded for protein synthesis, are found in nature and can also be synthesized in the laboratory. wikipedia.org NPAAs are of immense interest to chemists due to their potential to introduce novel chemical and biological properties into peptides and other molecules. nih.govrsc.org They serve as crucial intermediates in biosynthesis and can be formed post-translationally in proteins. wikipedia.org The ability to synthesize and incorporate NPAAs allows for the creation of molecules with enhanced stability, unique conformations, and specific biological activities. nih.govacs.org

Parallel to the rise of NPAAs, heterocyclic scaffolds have become indispensable in medicinal chemistry. nih.govmdpi.com A heterocycle is a ring-structured compound containing at least one atom other than carbon within the ring. mdpi.com These structures are present in over 85% of all biologically active chemical entities, highlighting their central role in drug design. nih.gov The inclusion of heterocyclic motifs can significantly modify a molecule's properties, such as its solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing its behavior in biological systems. nih.gov The development of new synthetic methods has further expanded the accessibility and diversity of functionalized heterocycles, driving innovation in drug discovery. nih.govucl.ac.uk

The Piperidine (B6355638) Ring System as a Chiral Synthon in Complex Molecule Construction

Among the various heterocyclic systems, the piperidine ring is a frequently encountered and highly valuable scaffold in both natural products and pharmaceutical agents. rsc.orgnih.gov In fact, it is the most common non-aromatic ring found in small-molecule drugs approved by the FDA. rsc.org The development of methods for the stereoselective synthesis of piperidine derivatives has been a major focus of research for decades. rsc.orgnih.gov

The piperidine ring can act as a chiral synthon, a building block that introduces a specific stereochemical configuration into a larger molecule. The ability to control the three-dimensional arrangement of atoms is crucial in the synthesis of complex molecules, particularly those with biological activity. researchgate.netnih.govacs.org Asymmetric synthesis, which focuses on producing a specific enantiomer or diastereomer of a chiral molecule, heavily relies on the availability of such chiral synthons. acs.orgnih.govrsc.org The catalytic asymmetric synthesis of piperidine derivatives is an area of intense investigation, with various strategies being developed to achieve high levels of enantioselectivity. acs.orgacs.org

Contextualizing 2-(Piperidin-2-yl)glycine (B61318) Hydrochloride within the Scope of Substituted Glycine (B1666218) Chemistry

2-(Piperidin-2-yl)glycine hydrochloride falls within the class of substituted glycine derivatives. Glycine is the simplest amino acid, lacking a side chain, which makes it a versatile starting point for the synthesis of more complex amino acids. acs.orgyoutube.com By introducing substituents at the alpha-carbon or the nitrogen atom, a wide array of N-substituted glycine oligomers (peptoids) and other derivatives can be created. acs.orgnih.gov These modifications can lead to compounds with enhanced biological activity and resistance to enzymatic degradation. nih.gov

The structure of 2-(Piperidin-2-yl)glycine hydrochloride is unique in that it combines a glycine core with a piperidine ring attached at the alpha-carbon. This creates a chiral center at the point of attachment, and the piperidine ring itself contains another chiral center. The hydrochloride salt form is common for amino-containing compounds, often improving their stability and solubility. The IUPAC name for this compound is 2-amino-2-(piperidin-2-yl)acetic acid hydrochloride. sigmaaldrich.com

The synthesis of such a molecule can be approached through various methods, including the oxidative coupling of α-amino esters with other molecules or through multi-step sequences involving protection, activation, and coupling reactions. researchgate.netbeilstein-journals.org The presence of both the amino acid and the piperidine functionalities suggests potential applications in areas where both structural motifs are known to be important, such as in the development of novel therapeutic agents. jst.go.jp

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-2-piperidin-2-ylacetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c8-6(7(10)11)5-3-1-2-4-9-5;/h5-6,9H,1-4,8H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKRVJIAOATLRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Piperidin 2 Yl Glycine Hydrochloride

Strategies for the Construction of the Piperidine-Glycine Core

The fundamental challenge in synthesizing 2-(Piperidin-2-yl)glycine (B61318) hydrochloride lies in the effective formation of the bond between the glycine (B1666218) moiety and the piperidine (B6355638) ring at the C-2 position. Two primary strategies have been explored: the coupling of a pre-formed piperidine derivative with a glycine equivalent and the construction of the piperidine ring from a glycine precursor.

Direct Amino Acid Coupling Approaches utilizing Pre-formed Piperidine Derivatives

Direct amino acid coupling represents a straightforward approach to forming the piperidine-glycine linkage. This method involves the reaction of a suitable piperidine derivative, functionalized at the 2-position, with a glycine derivative. The success of this strategy hinges on the use of efficient coupling reagents that can facilitate amide bond formation with minimal side reactions and racemization.

A variety of coupling reagents developed for peptide synthesis can be adapted for this purpose. These reagents activate the carboxylic acid group of the glycine component, making it susceptible to nucleophilic attack by the amino group of the piperidine derivative.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Abbreviation | Activating Agent | By-products |

| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Dicyclohexylurea (DCU) |

| Diisopropylcarbodiimide | DIC | Carbodiimide | Diisopropylurea (DIU) |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium salt | HOBt, phosphonamide |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium salt | HOBt, HMPA |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Uronium salt | HOAt, tetramethylurea |

The choice of coupling reagent and reaction conditions is critical to maximize yield and purity. For instance, the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization and improve coupling efficiency bachem.com. Solution-phase coupling often involves dissolving the protected amino acid and the piperidine derivative in a suitable solvent, followed by the addition of the coupling reagent and a base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) peptide.com.

Ring-Closing Strategies for Piperidine Formation via Glycine Precursors

An alternative to direct coupling is the construction of the piperidine ring from a linear precursor that already contains the glycine moiety. Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of cyclic structures in organic synthesis and can be applied to the synthesis of piperidine derivatives researchgate.netnih.gov.

This strategy typically involves a glycine derivative functionalized with two terminal alkene groups. In the presence of a suitable catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, an intramolecular cyclization occurs to form the piperidine ring nih.gov. The versatility of RCM allows for the synthesis of a wide range of substituted piperidines by varying the structure of the diene precursor researchgate.net. The resulting cyclic product can then be further modified to yield the target 2-(Piperidin-2-yl)glycine hydrochloride.

Enantioselective Synthesis of Chiral 2-(Piperidin-2-yl)glycine Hydrochloride

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of enantioselective methods for the synthesis of 2-(Piperidin-2-yl)glycine hydrochloride is of significant importance.

Chiral Auxiliary-Mediated Approaches for Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction wikipedia.org. In the context of 2-(Piperidin-2-yl)glycine synthesis, a chiral auxiliary can be attached to the glycine precursor to direct the formation of a specific enantiomer.

One common approach involves the alkylation of a chiral glycine enolate equivalent. For example, chiral oxazolidinones, as introduced by Evans, can be used as auxiliaries wikipedia.orgnih.gov. The oxazolidinone is first acylated with a glycine derivative. Deprotonation with a strong base generates a chiral enolate, which can then react with a suitable electrophile to introduce the piperidine precursor with high diastereoselectivity. Subsequent removal of the chiral auxiliary affords the enantiomerically enriched product wikipedia.org.

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Origin/Type | Key Feature |

| Evans' Oxazolidinones | Amino acid-derived | Rigid conformation directs alkylation |

| Camphorsultam | Terpene-derived | Steric hindrance controls approach of electrophile |

| (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Proline-derived | Forms chiral hydrazones for asymmetric alkylation |

| (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP) | Proline-derived | Enantiomer of SAMP |

The choice of the chiral auxiliary and the reaction conditions are crucial for achieving high levels of stereocontrol nih.gov.

Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large amount of the desired enantiomer mdpi.com. This can be applied to the formation of key C-C or C-N bonds in the synthesis of 2-(Piperidin-2-yl)glycine.

Chiral metal complexes have been extensively used as catalysts in a variety of asymmetric transformations. For the synthesis of chiral piperidine derivatives, methods such as asymmetric hydrogenation, allylic alkylation, and C-H activation/arylation have been developed.

For instance, the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones has been shown to produce highly enantioenriched tertiary piperazine-2-ones, which are structurally related to the target compound nih.gov. Similarly, enantioselective C–H arylation of N-aryl glycine esters with aryl boric acids in the presence of a chiral Pd(II)-catalyst has been developed for the synthesis of chiral α-amino acid derivatives rsc.org. These methods could potentially be adapted for the synthesis of chiral 2-(Piperidin-2-yl)glycine.

Organocatalysis, which utilizes small organic molecules as catalysts, has also emerged as a powerful tool in asymmetric synthesis nih.gov. Biomimetic approaches using organocatalysts have been successful in preparing piperidine-type alkaloids with high enantiomeric excess nih.gov.

The development of these synthetic methodologies provides a versatile toolkit for the preparation of 2-(Piperidin-2-yl)glycine hydrochloride and its chiral derivatives, enabling further exploration of their chemical and biological properties.

Organocatalytic Enantioselective Routes.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, offering a metal-free alternative that often proceeds under mild conditions. For the synthesis of piperidine scaffolds, such as the one in 2-(piperidin-2-yl)glycine, organocatalytic methods can establish the crucial stereocenters with high fidelity.

One notable approach involves the asymmetric α-amination of aldehydes, a reaction that can be effectively catalyzed by chiral amines like L-proline. For instance, an efficient synthesis of (R)-pipecolic acid, the core of the target molecule, has been described using an L-proline catalyzed asymmetric α-amination of an aldehyde derived from the ozonolysis of cyclohexene. This key step proceeds with exceptional enantioselectivity, achieving over 99% enantiomeric excess (ee) ekb.eg. The resulting chiral amino alcohol is then cyclized and further transformed to afford the desired piperidine carboxylic acid.

Another powerful organocatalytic strategy is the enantioselective functionalization of α,β-unsaturated esters. N-Heterocyclic Carbene (NHC) catalysis can be employed to generate a nucleophilic γ-carbon from an unsaturated ester, which can then undergo highly enantioselective addition to electrophiles like hydrazones. The resulting δ-lactam products are valuable intermediates that can be readily converted into optically enriched pipecolic acid derivatives, demonstrating the versatility of organocatalysis in accessing these important heterocyclic systems elsevierpure.comdntb.gov.ua.

The Mannich reaction, catalyzed by chiral organocatalysts, also represents a viable route. (S)-Pipecolic acid itself has been used as a catalyst in Mannich reactions between aldehydes and N-p-methoxyphenyl-protected α-imino ethyl glyoxylate. These reactions can produce both syn- and anti-products with high enantioselectivities, often exceeding 98% ee nih.gov. This highlights the potential for using substituted piperidines to catalyze the formation of other chiral building blocks.

| Methodology | Catalyst | Key Transformation | Reported Enantioselectivity | Reference |

|---|---|---|---|---|

| Asymmetric α-Amination | L-Proline | α-amination of an aldehyde | >99% ee | ekb.eg |

| γ-Aminoalkylation | N-Heterocyclic Carbene (NHC) | Addition of unsaturated ester to hydrazone | High | elsevierpure.comdntb.gov.ua |

| Asymmetric Mannich Reaction | (S)-Pipecolic Acid | Addition of aldehydes to α-imino ethyl glyoxylate | >98% ee | nih.gov |

Chiral Pool Derived Syntheses.

The chiral pool, comprising readily available, enantiomerically pure natural products, offers an attractive starting point for the synthesis of complex chiral molecules. Amino acids, in particular, serve as versatile building blocks for constructing nitrogen-containing heterocycles like piperidines.

L-lysine, with its six-carbon backbone and two amino groups, is a logical and frequently utilized precursor for the synthesis of pipecolic acid and its derivatives. The inherent chirality of L-lysine can be transferred to the target molecule, obviating the need for an asymmetric induction step. Synthetic strategies often involve the selective protection of the amino and carboxyl groups, followed by cyclization to form the piperidine ring. For example, the synthesis of 2-substituted carboxypiperidines from amino acids with known stereochemistry has been reported, where the piperidine ring is formed via alkylation of the amine with a dihaloalkane in high yields nih.gov.

Glutamic acid is another valuable chiral pool starting material. Its five-carbon skeleton can be extended and cyclized to form the six-membered piperidine ring. This typically involves reduction of the side-chain carboxylic acid to an alcohol, conversion to a leaving group, and subsequent intramolecular nucleophilic substitution by the α-amino group.

The versatility of the chiral pool approach is demonstrated by its application in the synthesis of a wide array of natural products and bioactive compounds containing the piperidine motif. The key advantage lies in the direct incorporation of a stereocenter from an inexpensive, natural source, which can significantly shorten the synthetic sequence nih.gov.

Advanced Synthetic Transformations for 2-(Piperidin-2-yl)glycine Hydrochloride Analogues.

The development of analogues of 2-(piperidin-2-yl)glycine is crucial for exploring structure-activity relationships. This requires versatile and selective methods for modifying both the glycine portion and the piperidine ring.

Derivatization Strategies at the Glycine Moiety.

The α-carbon of the glycine moiety is a key position for introducing structural diversity. Direct C(sp³)–H functionalization has emerged as a powerful strategy for this purpose, avoiding the need for pre-functionalized starting materials.

Visible-light-driven photoredox catalysis has enabled the direct α-C(sp³)–H bond functionalization of glycine derivatives for the construction of new C-C and C-X bonds mdpi.com. These reactions typically proceed through the generation of an α-amino radical, which can then couple with a variety of partners. For example, copper-catalyzed methods allow for the α-functionalization of glycine derivatives with nucleophiles such as aryl, vinyl, and alkynyl groups pnas.org. This approach is highly site-specific, leaving other stereocenters in a peptide chain unaffected pnas.org.

Alkylation of the α-carbon can also be achieved through the formation of an enolate. Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) allows for the quantitative formation of the enolate from a glycine ester derivative. This enolate can then react with a suitable alkyl halide in an SN2 fashion to introduce an alkyl group at the α-position libretexts.orgpressbooks.pubyoutube.comyoutube.com. This method is particularly effective for primary and methyl halides pressbooks.pub.

Functionalization of the Piperidine Ring System.

The piperidine ring offers multiple sites for functionalization, allowing for the fine-tuning of the molecule's properties.

N-Arylation: The nitrogen atom of the piperidine ring is a common site for modification. Copper-catalyzed N-arylation reactions, often using ligands derived from amino acids like proline, provide an efficient means to introduce aryl groups onto the piperidine nitrogen nih.gov. Palladium-catalyzed tandem reactions have also been developed, allowing for a one-pot N-arylation followed by a carboamination to construct complex N-aryl-2-benzylpyrrolidines, a strategy that could be adapted for piperidine systems nih.gov.

C-H Functionalization: Direct functionalization of the C-H bonds on the piperidine ring is a more advanced and atom-economical approach. Catalyst-controlled, site-selective C-H functionalization at the C2, C3, or C4 positions of piperidines has been achieved using dirhodium catalysts. The regioselectivity of these reactions can be influenced by the choice of catalyst and the nature of the nitrogen protecting group, allowing for the synthesis of specific positional isomers nih.gov. Palladium-catalyzed C(sp³)–H arylation at the unactivated C4 position of piperidines has also been demonstrated, using a directing group strategy to achieve high regio- and stereoselectivity acs.org.

These advanced synthetic transformations provide a powerful toolkit for creating a diverse library of 2-(piperidin-2-yl)glycine analogues, enabling detailed exploration of their biological activities.

Mechanistic Elucidation of Reactions Involving 2 Piperidin 2 Yl Glycine Hydrochloride

Reaction Pathway Analysis and Intermediate Identification in Synthetic Sequences

The synthesis of 2-(piperidin-2-yl)glycine (B61318) hydrochloride can be envisaged through a multi-step pathway commencing from readily available chiral amino acids. A plausible synthetic route involves the initial N-protection of a suitable amino acid, followed by a series of transformations to construct the piperidine (B6355638) ring and introduce the glycine (B1666218) moiety.

One potential pathway begins with the protection of an amino acid, for instance, L-lysine, which already contains a primary amine that can be manipulated to form the piperidine ring. The synthesis could proceed through the following key steps:

Selective Protection: The α-amino group and the carboxylic acid of L-lysine are protected. The ε-amino group is then selectively protected with a different protecting group to allow for its manipulation later in the synthesis.

Cyclization: The ε-amino group is deprotected and induced to cyclize onto the carbon backbone to form the piperidine ring. This can be achieved through various methods, such as reductive amination of a δ-oxoamino acid derivative.

Introduction of the Glycine Moiety: The glycine unit can be introduced at the α-position of the piperidine-2-carboxylic acid intermediate. This could be achieved through α-halogenation followed by nucleophilic substitution with an appropriate glycine equivalent or through the use of a glycine enolate equivalent.

Deprotection and Salt Formation: Finally, all protecting groups are removed, and the product is treated with hydrochloric acid to yield 2-(piperidin-2-yl)glycine hydrochloride.

Throughout this synthetic sequence, various intermediates are formed. The identification and characterization of these intermediates are crucial for monitoring the progress of the reaction and for understanding the reaction mechanism. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are instrumental in identifying these transient species.

| Step | Reaction Type | Key Intermediate | Analytical Techniques for Identification |

| 1 | Protection | Nα,Nε-diprotected lysine | NMR, MS |

| 2 | Cyclization | Protected piperidine-2-carboxylic acid | NMR, MS, IR |

| 3 | Glycine Moiety Introduction | Protected 2-(piperidin-2-yl)glycine | NMR, MS |

| 4 | Deprotection and Salt Formation | 2-(Piperidin-2-yl)glycine hydrochloride | NMR, MS, Elemental Analysis |

Stereochemical Control Mechanisms in Formation and Transformation

The presence of multiple chiral centers in 2-(piperidin-2-yl)glycine hydrochloride necessitates precise control over the stereochemistry during its synthesis. The relative and absolute configuration of these stereocenters significantly influences the biological activity of the final compound.

Achieving high diastereoselectivity and enantioselectivity is a key challenge in the synthesis of 2-(piperidin-2-yl)glycine hydrochloride. The stereochemical outcome of the reaction is often determined in the key bond-forming steps, particularly during the formation of the piperidine ring and the introduction of the glycine moiety.

Diastereoselectivity: In the cyclization step to form the piperidine ring, the stereochemistry of the starting amino acid can direct the formation of a specific diastereomer. The substituents on the forming ring will preferentially adopt thermodynamically more stable conformations, often leading to a high degree of diastereoselectivity. For instance, in the reductive cyclization of a δ-oxoamino acid derivative, the stereocenter of the amino acid can influence the facial selectivity of the imine reduction.

Enantioselectivity: The enantioselectivity of the synthesis is typically established by using an enantiomerically pure starting material, such as a natural L-amino acid. The chirality of the starting material is then carried through the synthetic sequence. In cases where a new stereocenter is created, asymmetric catalysis or the use of chiral auxiliaries can be employed to control the enantioselectivity.

The choice of reagents, solvents, and reaction conditions plays a critical role in determining the stereochemical outcome. For example, the use of bulky protecting groups can influence the approach of reagents, thereby enhancing the selectivity of the reaction.

The conformation of reaction intermediates plays a crucial role in determining the stereochemical outcome of a reaction. The piperidine ring can exist in various conformations, with the chair conformation being the most stable. The substituents on the ring can occupy either axial or equatorial positions. nih.gov

During the synthesis of 2-(piperidin-2-yl)glycine, the intermediates containing the piperidine ring will adopt specific conformations to minimize steric interactions. For example, in a 2,5-disubstituted piperidine intermediate, a trans relationship between the substituents is often favored, as it allows both substituents to occupy equatorial positions in the chair conformation, thus minimizing 1,3-diaxial interactions.

Computational modeling and NMR spectroscopic techniques, such as the measurement of coupling constants and Nuclear Overhauser Effect (NOE) experiments, are powerful tools for studying the conformation of these intermediates. Understanding the conformational preferences of the intermediates allows for a more rational design of the synthetic strategy to achieve the desired stereochemistry. For N-acylated piperazines, the conformational behavior is further complicated by the hindered rotation of the amide bond, leading to the existence of different rotamers. nih.govrsc.org

| Intermediate Type | Favored Conformation | Key Steric Interactions | Impact on Reactivity |

| Substituted Piperidine | Chair | 1,3-diaxial interactions | Influences the approach of reagents and the stereochemical outcome of subsequent reactions. |

| N-Acylated Piperidine | Chair (with rotamers) | A-strain, 1,3-diaxial interactions | Can affect the accessibility of the nitrogen lone pair and the reactivity of adjacent functional groups. |

Understanding Side Reactions and Undesired Transformations

In the context of peptide synthesis involving glycine and other amino acids, the formation of diketopiperazines (DKPs) is a well-known side reaction. researchgate.netresearcher.life This intramolecular cyclization of a dipeptide ester or a resin-bound dipeptide can lead to the cleavage of the desired peptide chain and the formation of a stable six-membered ring.

The mechanism of DKP formation involves the nucleophilic attack of the N-terminal amine of a dipeptide on the carbonyl carbon of the ester or amide linkage. This reaction is particularly facile when proline or glycine is the second amino acid in the dipeptide sequence. The presence of a cyclic amino acid like piperidine-2-carboxylic acid at the N-terminus could also influence the rate of DKP formation. The rate of DKP formation is influenced by several factors, including the nature of the amino acids, the pH of the reaction medium, and the temperature. tandfonline.com

Strategies to minimize DKP formation include:

Use of appropriate protecting groups: Bulky N-terminal protecting groups can sterically hinder the intramolecular cyclization.

Careful control of reaction conditions: Lower temperatures and the use of specific coupling reagents can suppress DKP formation.

Dipeptide coupling: Coupling of pre-formed dipeptides can bypass the stage where the susceptible dipeptide ester is present.

Racemization, the loss of stereochemical integrity at a chiral center, is another significant side reaction that can occur during the synthesis or derivatization of chiral molecules like 2-(piperidin-2-yl)glycine hydrochloride. The α-proton of an amino acid ester is susceptible to abstraction by a base, leading to the formation of a planar enolate intermediate. Reprotonation of this enolate can occur from either face, resulting in a mixture of enantiomers.

The risk of racemization is particularly high under basic conditions and during the activation of the carboxylic acid for peptide coupling. The use of certain coupling reagents and strong, non-hindered bases can promote racemization. The structure of the amino acid also plays a role, with some amino acids being more prone to racemization than others. For α-amino acid esters, racemization can be promoted by the presence of aliphatic ketones and carboxylic acids. nih.gov In the synthesis of piperazine (B1678402) derivatives, racemization has been observed, particularly when a phenyl group is present at the chiral center. tmc.edu

To minimize racemization, it is crucial to:

Use mild reaction conditions: Avoid strong bases and high temperatures whenever possible.

Select appropriate coupling reagents: Certain additives, such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), can suppress racemization during peptide coupling.

Minimize the time the activated amino acid is exposed to basic conditions.

Computational Chemistry and Molecular Modeling in the Study of 2 Piperidin 2 Yl Glycine Hydrochloride

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanics forms the fundamental basis for describing the electronic structure of molecules, which dictates their chemical reactivity. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within a molecule and the energies associated with this distribution. For molecules like 2-(Piperidin-2-yl)glycine (B61318) hydrochloride, quantum chemical calculations can elucidate properties such as molecular orbital energies, charge distributions, and bond strengths. This information is vital for predicting which parts of the molecule are likely to engage in chemical reactions.

Studies on various piperidine (B6355638) derivatives have demonstrated the power of these approaches. For instance, first-principles calculations have been used to determine bond lengths, angles, and charge distributions, which agree well with experimental data. Such computational studies provide a detailed picture of the molecule's ground state, serving as a foundation for investigating its dynamic behavior and reaction pathways.

Density Functional Theory (DFT) is a prominent class of quantum mechanical methods that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. DFT is widely used to investigate the step-by-step sequence of bond-breaking and bond-forming events that constitute a reaction mechanism.

For reactions involving piperidine derivatives, DFT has been successfully applied to understand complex mechanistic details. For example, in the piperidinolysis of certain ethers, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to investigate the reaction mechanism. These studies proposed a two-step mechanism involving an initial nucleophilic attack by piperidine to form a zwitterionic intermediate, followed by a rate-determining proton transfer step. DFT calculations can identify the most electrophilic sites in a reactant, predict the formation of key intermediates, and compare the energetics of different potential pathways. Similarly, DFT has been used to rationalize the diastereoselectivity in syntheses of disubstituted piperidines, providing a rationale based on transition state stability.

| Parameter | Description | Example Finding for a Piperidine System | Reference |

|---|---|---|---|

| Key Bond Lengths (Å) | Calculated lengths of bonds being formed or broken. | C-N bond formation in the transition state. | |

| Atomic Charges | Distribution of electron density across the molecule. | Identifies the most electrophilic carbon and nucleophilic nitrogen. | |

| HOMO-LUMO Gap (eV) | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating reactivity. | A smaller gap suggests higher reactivity of the molecule. | |

| Gibbs Free Energy of Reaction (kcal/mol) | Overall energy change, indicating if a reaction is spontaneous. | Negative values confirm the thermodynamic favorability of product formation. |

A critical aspect of studying reaction mechanisms is the characterization of the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. DFT calculations are exceptionally useful for locating the geometry of a transition state and calculating its energy.

In the context of piperidine synthesis and reactivity, DFT has been instrumental. For instance, in a cobalt-catalyzed formation of piperidines, DFT calculations revealed that the reaction proceeds through a benzyl-radical intermediate followed by a radical-rebound ring closure. The calculations determined the free-energy barriers for the key steps, including the competitive formation of side products. In another study on the fragmentation of protonated fentanyl, a piperidine derivative, DFT was used to map the potential energy surface and identify the lowest energy fragmentation pathway, which involved a proton transfer followed by ring-opening of the piperidine core. The calculated energy barrier for this pathway was found to be significantly lower than competing pathways. These calculations provide a quantitative understanding of reaction kinetics and selectivity.

| Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) | Significance | Reference |

|---|---|---|---|---|

| Ring Closure to form Piperidine | DFT | ~15.1 | Determines the rate of heterocycle formation. | |

| N-Boc Group Rotation | DFT (B3LYP-D3BJ//def2-TZVP) | ~55 kJ/mol (~13.1 kcal/mol) | Explains the rapid conformational equilibrium under reaction conditions. | |

| Piperidine Ring Fragmentation | DFT | Barrier is 64 kJ/mol lower than competing C-N bond cleavage. | Identifies the most likely product ion in mass spectrometry. | |

| Knoevenagel Condensation (Iminium ion formation) | DFT | ~21.8 | Identifies the rate-determining step of the catalytic cycle. |

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics describes the electronic structure of a single, often static, conformation, molecules are dynamic entities that constantly explore different shapes. Molecular Dynamics (MD) simulations model this motion by applying the principles of classical mechanics to the atoms in a molecule. By simulating the movements of atoms over time, MD provides a detailed view of the conformational landscape, solvent effects, and dynamic behavior of molecules like 2-(Piperidin-2-yl)glycine hydrochloride.

For piperidine-containing structures, MD simulations can reveal the preferred conformations of the six-membered ring (e.g., chair, boat, twist-boat) and the orientation of its substituents. Studies on N-methyl piperidine have used MD to explore the transformation between different ring conformers. For zwitterionic compounds like amino acids in their hydrochloride salt form, MD simulations are particularly valuable for studying interactions with solvent molecules and counter-ions, which heavily influence their conformational preferences and properties in solution. MD simulations on various amino acids have been used to quantify the effects of salt concentration on their intermolecular interactions and conformational stability.

| Parameter | Description | Relevance to 2-(Piperidin-2-yl)glycine hcl | Reference |

|---|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time, indicating structural stability. | Low RMSD values for the piperidine and glycine (B1666218) backbone would suggest a stable conformation. | |

| Root-Mean-Square Fl |

Applications of 2 Piperidin 2 Yl Glycine Hydrochloride As a Building Block in Complex Chemical Architectures

Integration into Peptide and Peptidomimetic Structures

The incorporation of conformationally restricted amino acids like 2-(Piperidin-2-yl)glycine (B61318) is a key strategy in medicinal chemistry to design peptides and peptidomimetics with enhanced stability, receptor affinity, and specific secondary structures. The piperidine (B6355638) ring imposes significant conformational constraints on the peptide backbone, influencing its folding and interaction with biological targets.

Solid-Phase Peptide Synthesis (SPPS) Incorporations

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient, automated synthesis of peptide chains anchored to an insoluble resin support. bachem.com The integration of 2-(Piperidin-2-yl)glycine into a growing peptide chain via SPPS requires careful optimization of coupling and deprotection steps due to its secondary amine and steric bulk.

The general SPPS cycle involves the iterative removal of a temporary N-terminal protecting group, typically the 9-fluorenylmethyloxycarbonyl (Fmoc) group, followed by the coupling of the next protected amino acid. bachem.com Fmoc group removal is commonly achieved using a solution of piperidine in a solvent like N,N-dimethylformamide (DMF). uci.edunih.gov However, the hindered nature of 2-(Piperidin-2-yl)glycine can lead to slower or incomplete coupling reactions. To overcome this, highly efficient coupling reagents are employed to activate the carboxylic acid of the incoming amino acid.

| Coupling Reagent | Description | Application Notes |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Reacts faster with less epimerization; preferred for rapid coupling and for hindered amino acids. peptide.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A common and effective aminium-based coupling reagent. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Used to activate the amino acid for coupling to the N-deblocked peptidyl resin. rsc.org |

| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetate | A carbodiimide-based activation strategy that is highly tolerant to elevated temperatures, which can help drive difficult couplings to completion. nih.gov |

The choice of resin is also critical. For synthesizing peptides with a C-terminal carboxylic acid, 2-chlorotrityl chloride resin is often used, as it allows for cleavage of the final peptide under mild acidic conditions that preserve acid-labile side-chain protecting groups. uci.edursc.org The successful incorporation of 2-(Piperidin-2-yl)glycine in SPPS enables the creation of novel peptidomimetics with constrained topologies.

Solution-Phase Peptide Coupling

While SPPS is dominant, solution-phase peptide synthesis (SolPS) remains a valuable technique, particularly for large-scale synthesis or for segments that are difficult to prepare on a solid support. lsu.edunih.gov In SolPS, all reactants are dissolved in a suitable solvent. The key challenge is achieving selective amide bond formation without side reactions or racemization. libretexts.org

This requires the protection of all reactive functional groups not involved in the peptide bond formation. libretexts.org The amino group of one amino acid is typically protected with a Boc (tert-butoxycarbonyl) or Fmoc group, while the carboxyl group of the other is protected as an ester (e.g., methyl or ethyl ester). A coupling reagent is then used to activate the free carboxyl group to react with the free amino group.

Recent advancements have focused on developing faster and more sustainable SolPS protocols. For example, the use of cyclic propylphosphonic anhydride (T3P®) has been shown to promote rapid and efficient peptide bond formation with minimal epimerization, generating water-soluble by-products that simplify purification. nih.gov This method has proven effective for coupling both N-Boc and N-Fmoc protected amino acids, including those with functionalized side chains. nih.gov Such efficient methods are well-suited for the solution-phase coupling of sterically demanding building blocks like 2-(Piperidin-2-yl)glycine.

Role in the Synthesis of Heterocyclic Systems beyond Piperidine

The unique bifunctional nature of 2-(Piperidin-2-yl)glycine makes it an excellent starting material for the synthesis of more complex heterocyclic architectures. The existing piperidine ring can serve as a scaffold upon which new rings are fused or attached, leading to novel polycyclic systems. researchgate.netresearchgate.net Such compounds are of great interest in medicinal chemistry due to their rigid three-dimensional structures, which can allow for precise interactions with biological macromolecules. nih.govchim.it

Synthetic strategies often involve the selective functionalization of the glycine (B1666218) moiety's amino and carboxyl groups, followed by cyclization reactions. For example, the amino group can react with bifunctional reagents to form new heterocyclic rings, such as pyridotriazines or other nitrogen bridgehead systems. researchgate.net The carboxyl group can be converted into an ester or amide and used in intramolecular cyclization reactions to form fused lactams or other bicyclic structures. The inherent chirality of the starting material allows for the stereocontrolled synthesis of these complex heterocyclic targets.

Development of Advanced Organic Scaffolds and Chiral Intermediates

Chiral intermediates are fundamental building blocks for the asymmetric synthesis of pharmaceuticals and other biologically active compounds. nih.gov 2-(Piperidin-2-yl)glycine, being a chiral molecule, serves as a valuable component of the "chiral pool." Its well-defined stereochemistry can be transferred to new, more complex molecules through stereospecific reactions.

Its utility extends to its role as a chiral scaffold, a core structure upon which other functionalities can be built to create libraries of diverse compounds for drug discovery screening. The rigid piperidine ring provides a defined spatial arrangement of substituents, which is a desirable feature for designing molecules with high target specificity. The synthesis of various chiral piperidine derivatives has been a focus of pharmaceutical research, highlighting the importance of this structural motif. researchgate.net Biocatalytic processes, which use enzymes to perform stereoselective transformations, represent a powerful method for preparing such chiral intermediates for the pharmaceutical industry. nih.gov

Chemical Probe and Ligand Design for Research Purposes

Chemical probes and ligands are essential tools for dissecting biological pathways and validating drug targets. 2-(Piperidin-2-yl)glycine and its derivatives have been incorporated into molecules designed to interact with specific biological targets, such as receptors and transporters.

A notable example is the compound SSR504734 (2-Chloro-N-[(S)-phenyl[(2S)-piperidin-2-yl]methyl]-3-trifluoromethylbenzamide hydrochloride), a potent and selective inhibitor of the glycine transporter type 1 (GlyT1). nih.gov This compound contains the core (2S)-piperidin-2-yl structure. By inhibiting GlyT1, SSR504734 increases extracellular glycine levels, which in turn enhances neurotransmission through the NMDA receptor, a key glutamate receptor in the central nervous system. nih.gov The development of such specific ligands demonstrates the utility of the 2-(piperidin-2-yl) scaffold in designing molecules that can modulate complex neurological processes. This line of research is particularly relevant for identifying new treatments for disorders like schizophrenia. nih.gov

Derivatization for Advanced Analytical and Characterization Techniques

In many analytical applications, it is necessary to chemically modify (derivatize) an analyte to enhance its detection or improve its separation properties. mdpi.com Derivatization is a common strategy in analytical chemistry, particularly for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.comnih.gov

For a compound like 2-(Piperidin-2-yl)glycine, which contains primary and secondary amino groups, derivatization can serve several purposes:

Enhanced Detectability: Attaching a chromophore or fluorophore allows for sensitive detection using UV-Vis or fluorescence detectors. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) react with amines to form highly fluorescent derivatives, enabling trace-level quantification. researchgate.net

Improved Chromatographic Behavior: Derivatization can improve the analyte's retention and peak shape in reversed-phase HPLC.

Increased Volatility for GC-MS: For analysis by GC-MS, polar functional groups like amines and carboxylic acids must be converted to more volatile derivatives, often through silylation or esterification. mdpi.com

A common derivatization strategy for amino acids involves reacting the amino group. Another approach targets the carboxylic acid group. For instance, 3-nitrophenylhydrazine has been used to derivatize the carboxyl group of N-acyl glycines, significantly improving their sensitivity in LC-MS analysis. cityu.edu.hk Such strategies could be readily adapted for the derivatization and sensitive analysis of 2-(Piperidin-2-yl)glycine and its metabolites in complex biological matrices.

| Derivatization Reagent Type | Target Functional Group | Purpose | Analytical Technique |

| AQC | Primary/Secondary Amines | Adds a fluorescent tag | HPLC-Fluorescence, LC-MS |

| 3-Nitrophenylhydrazine | Carboxylic Acids | Adds a readily ionizable tag | LC-MS |

| Silylating Agents (e.g., BSTFA) | Amines, Carboxylic Acids | Increases volatility | GC-MS |

| Acylating Agents (e.g., PFPA) | Amines | Increases volatility | GC-MS |

Q & A

Basic: What are the recommended safety protocols for handling 2-(Piperidin-2-yl)glycine HCl in laboratory settings?

Methodological Answer:

When handling this compound, adhere to OSHA HCS GHS classifications:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles compliant with EN 166 or NIOSH standards. Inspect gloves prior to use and avoid skin contact .

- Respiratory Protection: For dust exposure, use P95 (US) or P1 (EU) respirators; for higher concentrations, employ OV/AG/P99 filters .

- Storage: Keep in a dry, temperature-controlled environment, isolated from incompatible substances. Ensure proper ventilation in synthesis areas to minimize aerosol formation .

- Emergency Measures: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for ≥15 minutes and seek medical attention .

Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves:

Core Reaction: Condensation of 2-chloropyridine with piperidine in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) .

Salt Formation: Treat the free base with HCl to precipitate the dihydrochloride salt.

Optimization Strategies:

- Yield Improvement: Use continuous flow reactors for scalable production and monitor pH during salt formation to avoid over-acidification .

- Purity Control: Employ recrystallization in ethanol/water mixtures and validate purity via HPLC (≥98% by area normalization) .

Advanced: How can researchers resolve discrepancies in structural data (e.g., XRD vs. SSNMR) for this compound salts?

Methodological Answer:

Apply the Quadrupolar NMR Crystallography Guided Crystal Structure Prediction (QNMRX-CSP) protocol:

Data Collection: Acquire high-resolution ³⁵Cl solid-state NMR (SSNMR) spectra to assess chloride ion environments.

Computational Modeling: Use density functional theory (DFT) to predict quadrupolar coupling constants (CQ) and compare with experimental SSNMR data.

XRD Validation: Cross-reference predicted crystal packing with single-crystal XRD results to resolve hydrogen bonding ambiguities .

Case Example: Betaine HCl and glycine HCl were successfully refined using this method, achieving <1% deviation in lattice parameters .

Advanced: What methodological considerations are critical when designing in vitro assays to evaluate glycine transporter (GlyT) inhibitory activity?

Methodological Answer:

For GlyT-1 inhibition studies (e.g., using [³H]glycine uptake assays):

- Compound Preparation: Pre-dissolve this compound in DMSO (≤0.1% final concentration) to avoid solvent interference .

- Controls: Include positive controls (e.g., SSR504734, IC₅₀ = 0.2 nM) and vehicle controls to validate assay sensitivity .

- Blinding: Implement double-blinding during data analysis to minimize bias, as recommended for preclinical studies .

- Statistical Power: Consult a statistician during experimental design to ensure adequate sample size (n ≥ 6 replicates) and apply ANOVA with post-hoc Tukey tests .

Basic: How should researchers handle and store this compound to ensure stability and prevent degradation?

Methodological Answer:

- Storage Conditions: Store in airtight containers at 15–25°C, protected from light and moisture. Use desiccants (e.g., silica gel) in storage cabinets .

- Stability Monitoring: Perform periodic FT-IR analysis to detect amine oxidation (peaks at 1650–1550 cm⁻¹) and quantify degradation via LC-MS .

- Handling: Avoid prolonged exposure to ambient humidity during weighing; use a nitrogen glovebox for hygroscopic batches .

Advanced: What strategies can mitigate batch-to-batch variability in pharmacological studies involving this compound derivatives?

Methodological Answer:

- Reagent Standardization: Document lot numbers and suppliers for all chemicals (e.g., piperidine, DMF) to trace variability sources .

- Conformational Analysis: Use molecular dynamics simulations to assess energy landscapes of derivatives and prioritize low-energy conformers for synthesis .

- In Vitro/In Vivo Correlation (IVIVC): Validate batch consistency using parallel artificial membrane permeability assays (PAMPA) and rodent pharmacokinetic models .

Advanced: How can computational modeling predict the thermodynamic stability of this compound under varying pH conditions?

Methodological Answer:

pKa Determination: Calculate protonation states using MarvinSketch (ChemAxon) or SPARC software.

Solubility Prediction: Apply the General Solubility Equation (GSE) with experimentally derived melting points (e.g., DSC data) .

Stability Profiling: Use COSMO-RS simulations to predict degradation pathways (e.g., hydrolysis at pH < 3 or > 10) and optimize formulation buffers .

Basic: What analytical techniques are recommended for characterizing this compound purity and identity?

Methodological Answer:

- Purity Analysis: Reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column (method: 0.1% TFA in water/acetonitrile gradient) .

- Structural Confirmation: ¹H/¹³C NMR in D₂O (reference: TMS) and high-resolution mass spectrometry (HRMS) with ESI+ ionization .

- Elemental Analysis: Validate chloride content via ion chromatography (expected Cl⁻: ~22.5% w/w) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.